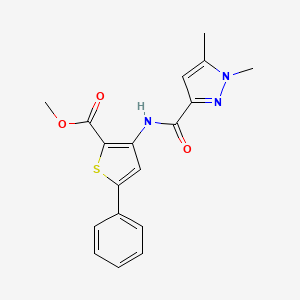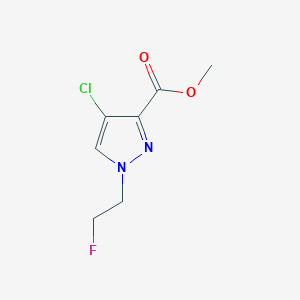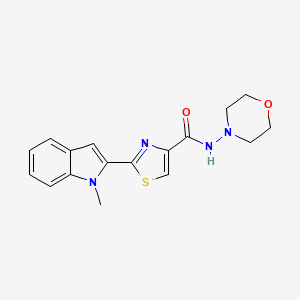
1-Amino-3-(3-methylphenoxy)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-Amino-3-(3-methylphenoxy)propan-2-ol” is a chemical compound with the CAS Number: 4698-88-8 . It has a molecular weight of 181.23 . The IUPAC name for this compound is 1-amino-3-(3-methylphenoxy)-2-propanol .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H15NO2/c1-8-3-2-4-10(5-8)13-7-9(12)6-11/h2-5,9,12H,6-7,11H2,1H3 . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis
The compound “this compound” has a molecular weight of 181.23 . Other physical and chemical properties like melting point, boiling point, density, etc., are not specified in the available sources.Scientific Research Applications
Antimicrobial Additives for Lubricating Oils
The synthesis of aminomethoxy derivatives of 1-(3-methylphenoxy)-3-(ethylsulfanyl)propane, based on 1-(3-methylphenoxy)-3-ethylthiopropane-2-ol, has shown these compounds to effectively suppress the activity of microorganisms when tested as antimicrobial additives for lubricating oils. This suggests potential applications in enhancing the microbial resistance of lubricating oils (Mammadbayli et al., 2018).
Cardioselectivity in Beta-Adrenoceptor Blocking Agents
Research into 1-[(4-hydroxyphenethyl)amino]-3-(aryloxy)propan-2-ols and their derivatives has contributed to understanding the cardioselectivity of beta-adrenoceptor blocking agents. Such compounds demonstrate significant affinity to beta1- and beta2-adrenoceptors, highlighting their potential in developing more effective cardiovascular medications (Rzeszotarski et al., 1979).
Plant Growth Retardants
The synthesis of trialkylamines from aromatic compounds, including derivatives similar to 1-Amino-3-(3-methylphenoxy)propan-2-ol, and their conversion into bis-quaternary salts has shown significant potential in inhibiting seedling growth and adventitious root formation in plants. This research opens up possibilities for using these compounds as plant growth retardants (Sharma et al., 2008).
Synthesis and Antimicrobial Efficiency
The condensation of 1-phenoxy-3-(propylsulfanyl)propan-2-ol with formaldehyde and secondary amines resulted in aminomethoxy derivatives that exhibit enhanced antimicrobial properties compared to currently used medical antiseptics. This demonstrates their potential application in medical antiseptics for combating bacteria and fungi (Jafarov et al., 2019).
Corrosion Inhibition
Research into tertiary amines synthesized from 1,3-di-amino-propan-2-ol, such as 1,3-di-morpholin-4-yl-propan-2-ol (DMP) and 1,3-bis-diethylamino-propan-2-ol (DEAP), has highlighted their effectiveness as anodic inhibitors for carbon steel corrosion. This suggests their application in protecting metal surfaces from corrosion, contributing to the development of more durable materials (Gao et al., 2007).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 1-Amino-3-(3-methylphenoxy)propan-2-ol are alpha-receptors and beta-1 receptors . These receptors play a crucial role in the regulation of heart rate and blood pressure.
Mode of Action
This compound exhibits both agonist and antagonist effects on alpha-receptors, in addition to its antagonist activity at beta-1 receptors . By binding and antagonizing beta-1 receptors, it inhibits the normal epinephrine-mediated sympathetic actions such as increased heart rate .
Properties
IUPAC Name |
1-amino-3-(3-methylphenoxy)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-8-3-2-4-10(5-8)13-7-9(12)6-11/h2-5,9,12H,6-7,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUEKYLDQIOYNLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(CN)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-methyl-7-(morpholine-4-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2817075.png)


![1-[4-[(2,6-Difluorophenyl)methyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2817079.png)
![3-(3,4-Dimethoxyphenyl)-2,5-dimethyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2817081.png)



![1-(4-bromophenyl)-N-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2817091.png)
![2-(4-methylphenyl)-4-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2817092.png)


